![molecular formula C13H12N4O8 B14475957 Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate CAS No. 65880-16-2](/img/structure/B14475957.png)
Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate is a chemical compound known for its unique structure and reactivity It is a derivative of hydrazine and contains a dinitrophenyl group, which is known for its electron-withdrawing properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate typically involves the reaction of hydrazine with 2,4-dinitrochlorobenzene. The electron-accepting effect of the nitro groups makes the chloride easy to displace, facilitating the formation of the hydrazine derivative . The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield nitro oxides, while reduction can produce amino derivatives. Substitution reactions typically result in the formation of substituted hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate involves its interaction with carbonyl compounds. The compound reacts with aldehydes and ketones to form hydrazones, which are stable and can be easily detected. This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the reactivity of the hydrazine moiety .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenylhydrazine: A closely related compound used in similar applications, particularly in the detection of carbonyl compounds.
2,4-Dinitrophenol: Another related compound known for its use as a protonophore in biological systems.
Uniqueness
Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate is unique due to its specific structure, which combines the properties of hydrazine and dinitrophenyl groups. This combination enhances its reactivity and makes it suitable for a wide range of applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
65880-16-2 |
|---|---|
Molekularformel |
C13H12N4O8 |
Molekulargewicht |
352.26 g/mol |
IUPAC-Name |
dimethyl 4-[(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate |
InChI |
InChI=1S/C13H12N4O8/c1-24-12(18)6-5-10(13(19)25-2)15-14-9-4-3-8(16(20)21)7-11(9)17(22)23/h3-7,14H,1-2H3 |
InChI-Schlüssel |
MYSSXLZQTMTKMY-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


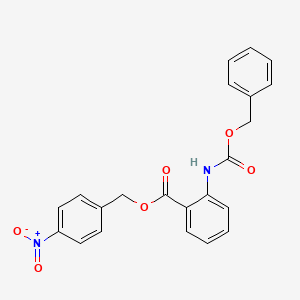
![2-[Methyl(phenyl)amino]-6-phenyl-4H-1,3-oxazin-4-one](/img/structure/B14475889.png)


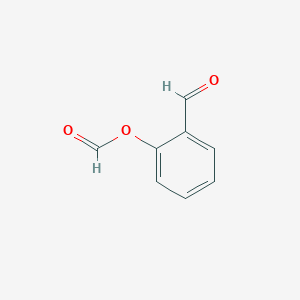

![3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene](/img/structure/B14475904.png)

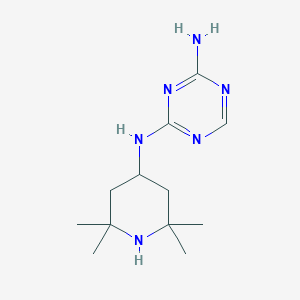
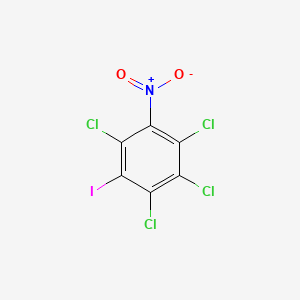
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14475922.png)
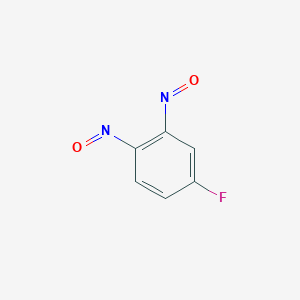
![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)

